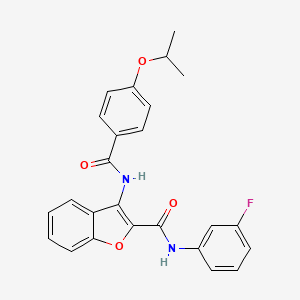

4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C12H7F3O2S . It has a molecular weight of 272.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7F3O2S/c13-12(14,15)10-5-7(11(16)17)1-2-9(10)8-3-4-18-6-8/h1-6H,(H,16,17) .Physical and Chemical Properties Analysis

This compound is expected to have high gastrointestinal absorption and is not a substrate for P-glycoprotein. It is not an inhibitor of cytochrome P450 enzymes CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . The compound has a LogP value of 2.07 (iLOGP), 3.64 (XLOGP3), 5.28 (WLOGP), 3.2 (MLOGP), and 4.56 (SILICOS-IT), with a consensus LogP of 3.75 . The water solubility of the compound is 0.0229 mg/ml (ESOL), 0.00537 mg/ml (Ali), and 0.00979 mg/ml (SILICOS-IT), and it is classified as moderately soluble .Wissenschaftliche Forschungsanwendungen

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid, have been explored for their potential in sensitizing Eu(III) and Tb(III) luminescence. These ligands were investigated in both solution and solid-state species, characterized by luminescence spectroscopy and X-ray crystallography. Such studies have demonstrated their effectiveness in enhancing luminescence properties, showcasing potential applications in the development of new luminescent materials and sensors (Viswanathan & Bettencourt-Dias, 2006).

Photovoltaic Applications

The synthesis of polymers incorporating thiophene derivatives for use in bulk heterojunction solar cells has been a topic of interest. Studies have shown that these compounds, when used as part of the active layer in solar cells, can significantly affect the device's photovoltaic properties, including light absorption, charge-transfer dynamics, and overall efficiency. This highlights the compound's relevance in enhancing the performance of organic photovoltaics, where it can contribute to the development of more efficient and stable solar energy conversion systems (Liu et al., 2016).

Metal-Organic Frameworks (MOFs)

Research has also delved into the use of thiophene derivatives in constructing lanthanide metal–organic frameworks (MOFs) for luminescence sensing of metal ions and nitroaromatic compounds. These MOFs, synthesized using thiophene-containing ligands, have shown promising applications in detecting and sensing various chemical entities due to their unique structural and luminescent properties. Such applications extend to environmental monitoring, where they could be used to detect pollutants and hazardous substances (Wang et al., 2016).

Synthetic Applications

In the field of synthetic chemistry, thiophene derivatives have been explored as intermediates in the synthesis of complex molecules. For example, reactions involving thiophene-containing compounds have led to the development of new methodologies for forming carbon-carbon bonds and constructing molecules with potential pharmaceutical applications. This demonstrates the compound's versatility and utility in facilitating various organic transformations (Noji et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-thiophen-3-yl-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O2S/c13-12(14,15)10-5-7(11(16)17)1-2-9(10)8-3-4-18-6-8/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMVEZZYOACBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2688451.png)

![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B2688455.png)

![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)

![1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2688468.png)